molecular formula C25H50O2 B12645495 Isononyl palmitate CAS No. 94247-00-4

Isononyl palmitate

Cat. No.: B12645495
CAS No.: 94247-00-4
M. Wt: 382.7 g/mol
InChI Key: UBGYURICIGUKHC-UHFFFAOYSA-N
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Description

Isononyl palmitate is an ester formed from the reaction of isononyl alcohol and palmitic acid. It is widely used in the cosmetics and personal care industry due to its excellent emollient properties, providing a smooth and non-greasy feel to the skin. This compound is known for its ability to enhance the texture and spreadability of formulations, making it a popular ingredient in lotions, creams, and other skincare products.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isononyl palmitate is synthesized through an esterification reaction between isononyl alcohol and palmitic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to a specific temperature, usually around 150-200°C, and maintained under these conditions until the reaction is complete. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Isononyl palmitate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isononyl alcohol and palmitic acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide), heat.

    Transesterification: Another alcohol (e.g., methanol, ethanol), acid or base catalyst, heat.

Major Products Formed:

    Hydrolysis: Isononyl alcohol and palmitic acid.

    Transesterification: A different ester and alcohol, depending on the reactants used.

Scientific Research Applications

Isononyl palmitate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

  • Used as a solvent and carrier for active ingredients in various formulations.
  • Employed in the synthesis of other esters and chemical compounds.

Biology:

  • Studied for its effects on skin permeability and hydration.
  • Used in formulations to enhance the delivery of active ingredients through the skin.

Medicine:

  • Incorporated into topical medications to improve their texture and absorption.
  • Investigated for its potential to enhance the bioavailability of certain drugs.

Industry:

  • Widely used in the cosmetics and personal care industry as an emollient and texture enhancer.
  • Utilized in the formulation of sunscreens, moisturizers, and other skincare products.

Mechanism of Action

Isononyl palmitate exerts its effects primarily through its emollient properties. It forms a semi-occlusive film on the skin, which helps to retain moisture and improve skin hydration. This film also reduces transepidermal water loss, thereby enhancing the skin’s barrier function. Additionally, this compound improves the spreadability and texture of formulations, making them more pleasant to apply and use.

Comparison with Similar Compounds

Isononyl palmitate is often compared with other esters used in cosmetics and personal care products. Some similar compounds include:

    Isononyl isononanoate: Known for its excellent spreadability and non-greasy feel, it is used in similar applications as this compound.

    Ethylhexyl palmitate: Another ester with similar emollient properties, commonly used in skincare formulations.

    Isopropyl myristate: Used as a skin conditioning agent and penetration enhancer in various cosmetic products.

Uniqueness: this compound stands out due to its balanced combination of emollient properties and non-greasy feel. It provides a smooth and silky texture to formulations, making it a preferred choice for many cosmetic products. Its ability to enhance the delivery of active ingredients through the skin also adds to its uniqueness and versatility.

Properties

CAS No.

94247-00-4

Molecular Formula

C25H50O2

Molecular Weight

382.7 g/mol

IUPAC Name

7-methyloctyl hexadecanoate

InChI

InChI=1S/C25H50O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(26)27-23-20-17-16-18-21-24(2)3/h24H,4-23H2,1-3H3

InChI Key

UBGYURICIGUKHC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCCCC(C)C

Origin of Product

United States

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